molecular formula C12H14N4O B2551178 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448125-75-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2551178
CAS No.: 1448125-75-4
M. Wt: 230.271
InChI Key: SRCXKOMBMPPMHZ-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that belongs to the class of heterocyclic amides It features a pyridine ring and a pyrazole ring, both of which are known for their significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative substrates such as aldehydes, alcohols, and nitriles can be explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(17)13-7-9-16-8-5-12(15-16)11-4-2-3-6-14-11/h2-6,8H,7,9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCXKOMBMPPMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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